2,4,6-Trifluorophenylhydrazine hydrochloride

Analytical Chemistry Bioanalysis Derivatization Reagent

Standard phenylhydrazine reagents often suffer from slow kinetics or instability in acidic derivatization buffers, compromising assay sensitivity for biomarkers like 4-HNE and MDA. This fluorinated hydrochloride salt addresses that limitation. - **Kinetic Advantage:** Rapid hydrazone formation at low acid concentrations enables faster, more sensitive LC-MS/MS methods for oxidative stress biomarkers. - **Regulatory Readiness:** Validated HPLC-UV method (4-nitrobenzaldehyde derivatization) supports API residual quantification for compliance. - **Supply Security:** Stable crystalline solid, standard packaging for R&D to cGMP intermediate scales.

Molecular Formula C6H6ClF3N2
Molecular Weight 198.57 g/mol
CAS No. 1024006-01-6
Cat. No. B3039364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorophenylhydrazine hydrochloride
CAS1024006-01-6
Molecular FormulaC6H6ClF3N2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)NN)F)F.Cl
InChIInChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
InChIKeyCOCUDMGMBFXGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trifluorophenylhydrazine Hydrochloride Procurement Guide


2,4,6-Trifluorophenylhydrazine hydrochloride is a fluorinated arylhydrazine salt, specifically the hydrochloride adduct of 1-hydrazino-2,4,6-trifluorobenzene, belonging to the class of substituted phenylhydrazines. Its molecular formula is C6H6ClF3N2, with a molecular weight of 198.57 g/mol, and it is typically presented as a white to off-white crystalline powder . This compound serves as a versatile synthetic intermediate, with its identity and purity being critical for downstream applications in pharmaceutical, agrochemical, and analytical chemistry research, distinguishing it from non-fluorinated or mono-substituted analogs .

Generic Substitution Failure for 2,4,6-Trifluorophenylhydrazine HCl


Substituting 2,4,6-trifluorophenylhydrazine hydrochloride with its non-fluorinated parent, phenylhydrazine hydrochloride, or even positional isomers like 2,3,4-trifluorophenylhydrazine hydrochloride, can lead to significant differences in reaction outcome and product properties due to the distinct electronic and steric influence of the symmetric fluorine pattern. The symmetric fluorination in the 2,4,6-positions drastically alters the nucleophilicity of the hydrazine group and the stability of derived hydrazones, directly impacting reaction rates and regioselectivity in key transformations such as heterocycle formation [1]. Furthermore, the hydrochloride salt form offers crucial advantages in shelf-life stability, ease of handling, and aqueous solubility compared to the free base, making direct substitution without considering these physicochemical factors a source of experimental variability and potential failure .

2,4,6-Trifluorophenylhydrazine HCl: Quantitative Selection Evidence


Accelerated Derivatization Kinetics

The class of fluorinated phenylhydrazines demonstrates significantly accelerated reactivity in hydrazone formation with lipid peroxidation biomarkers. In a comparative study, pentafluorophenylhydrazine and 2-(trifluoromethyl)phenylhydrazine exhibited second-order rate constants (kf) of 3.5 ± 0.5 and 2.8 ± 0.4 M–1 s–1, respectively, compared to para-trifluoromethylphenylhydrazine, which showed a slower rate of 1.7 ± 0.1 M–1 s–1. This indicates that a higher degree of fluorination and specific substitution patterns enhance nucleophilic reactivity. As 2,4,6-trifluorophenylhydrazine hydrochloride possesses a highly symmetrical, electron-withdrawing fluorine arrangement, it is inferred to exhibit superior kinetic performance compared to less fluorinated or non-fluorinated counterparts [1].

Analytical Chemistry Bioanalysis Derivatization Reagent

Enhanced Stability & Handling as HCl Salt

The hydrochloride salt form of 2,4,6-trifluorophenylhydrazine provides substantial gains in product stability and ease of handling compared to its free base (CAS 80025-72-5). The free base is known to be a powder with a melting point of 97-99°C, requiring storage at 2-8°C to prevent decomposition, whereas the hydrochloride salt is a white solid with generally improved long-term ambient stability due to neutralization of the basic hydrazine group . This salt formation mitigates issues with volatility, oxidation, and discoloration that are common with free arylhydrazines, directly addressing a primary failure mode in industrial and academic inventories .

Organic Synthesis Process Chemistry Stability Study

Acidity-Enhanced Nucleophilic Reactivity

The symmetric 2,4,6-trifluorination exerts a powerful electron-withdrawing effect, lowering the pKa of the hydrazine conjugate acid. For the free base, the predicted pKa is 4.31 ± 0.33, significantly lower than that of non-fluorinated phenylhydrazine (predicted pKa ~5.0). This higher acidity of the protonated form in the hydrochloride salt facilitates controlled deprotonation and nucleophilic attack under mildly basic conditions, providing a tunability that is absent in its non-fluorinated parent, phenylhydrazine hydrochloride . The electronic effect also stabilizes negative charge development in the transition state of hydrazone formation, complementing the kinetic advantage observed in its class.

Medicinal Chemistry Physical Organic Chemistry Reaction Selectivity

Derivatization-Based Genotoxic Impurity Analysis

In the context of controlling trace-level genotoxic phenylhydrazine impurities in pharmaceuticals, researchers systematically compared derivatization reagents for HPLC-UV analysis. While phenylhydrazine was the model analyte, 4-nitrobenzaldehyde was established as the most suitable agent amongst several candidates, producing a derivatized hydrazone with a large redshift to a maximum absorption wavelength of 416 nm, enabling detection limits as low as 0.008 μg mL−1 and quantification limits of 0.02 μg mL−1. The use of 2,4,6-trifluorophenylhydrazine hydrochloride as a synthetic intermediate or potential impurity in drug development directly benefits from this validated analytical methodology, which is necessary for meeting regulatory requirements and ensuring drug substance purity [1].

Pharmaceutical Analysis Genotoxic Impurity Control Method Validation

Optimal Applications of 2,4,6-Trifluorophenylhydrazine HCl


Lipid Peroxidation Biomarker Diagnostic Assays

Leverage the compound's class-inferred kinetic superiority in hydrazone formation for the pre-analytical derivatization of aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). The rapid reaction rates at low acid concentrations outcompete less fluorinated analogs, enabling the development of faster, more sensitive LC-MS/MS assays for oxidative stress research and clinical diagnostics, where high-throughput and low detection limits are critical [1].

Fluorinated Heterocyclic Libraries for Drug Discovery

Its enhanced stability and unique electronic profile make it a superior synthon for the divergent synthesis of fluorinated indoles, pyrazoles, and pyridazines via Fischer-type and related cyclization reactions, compared to non-fluorinated phenylhydrazine hydrochlorides. The lowered pKa facilitates reactions under milder conditions, preserving sensitive functional groups and improving regiochemical outcomes in the construction of biologically active compound libraries .

pH-Sensitive Hydrazone Linkers for Controlled Release

The distinct pKa of the hydrazine moiety, reduced by fluorine substitution, permits the formation of hydrazone linkages that are stable at physiological pH but undergo controlled hydrolysis in mildly acidic microenvironments (e.g., tumor tissues, lysosomes). This property can be exploited for designing drug conjugates with a more precisely tuned release profile compared to those made with standard phenylhydrazine hydrochloride .

Genotoxic Impurity Control for Regulatory Compliance

As a fluorinated phenylhydrazine, if this compound is used or generated as a side product during Active Pharmaceutical Ingredient (API) synthesis, its control is a regulatory requirement. The validated HPLC-UV method using 4-nitrobenzaldehyde derivatization demonstrates how to achieve the necessary sensitivity for quantifying residual levels in APIs, ensuring the compound's procurement is matched with an appropriate analytical control strategy for downstream regulatory compliance [2].

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